molecular formula C8H14O3 B12623629 (4R,5S)-4-Butyl-5-methyl-1,3-dioxolan-2-one CAS No. 918819-63-3

(4R,5S)-4-Butyl-5-methyl-1,3-dioxolan-2-one

Cat. No.: B12623629
CAS No.: 918819-63-3
M. Wt: 158.19 g/mol
InChI Key: GAUORQCLQBRUEA-NKWVEPMBSA-N
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Description

(4R,5S)-4-Butyl-5-methyl-1,3-dioxolan-2-one is a chiral organic compound with a unique structure that includes a dioxolane ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its chiral centers make it a valuable subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R,5S)-4-Butyl-5-methyl-1,3-dioxolan-2-one typically involves the reaction of butyl and methyl-substituted precursors under controlled conditions. One common method involves the use of a dioxolane ring-forming reaction, where a butyl-substituted aldehyde reacts with a methyl-substituted diol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: (4R,5S)-4-Butyl-5-methyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the butyl or methyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted dioxolanes.

Scientific Research Applications

(4R,5S)-4-Butyl-5-methyl-1,3-dioxolan-2-one has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a chiral ligand in enzyme-catalyzed reactions.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical properties.

Mechanism of Action

The mechanism of action of (4R,5S)-4-Butyl-5-methyl-1,3-dioxolan-2-one involves its interaction with molecular targets through its chiral centers. These interactions can influence the activity of enzymes and receptors, leading to various biological effects. The compound’s dioxolane ring structure allows it to fit into specific binding sites, modulating the activity of target molecules.

Comparison with Similar Compounds

    (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone: Another chiral compound with a similar dioxolane ring structure.

    (2R,3R,4R,5S)-5-tert-Butyloxycarbonylamino-3,4-Dihydroxy-2-1sopropyl-3,4-O,O-Isopropylidene-6-CyctohexyI-Hexanoic Acid: A compound with multiple chiral centers and similar stereochemical properties.

Uniqueness: (4R,5S)-4-Butyl-5-methyl-1,3-dioxolan-2-one is unique due to its specific butyl and methyl substitutions, which confer distinct chemical and physical properties. Its chiral centers make it particularly valuable for applications requiring precise stereochemical control.

Properties

CAS No.

918819-63-3

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

(4R,5S)-4-butyl-5-methyl-1,3-dioxolan-2-one

InChI

InChI=1S/C8H14O3/c1-3-4-5-7-6(2)10-8(9)11-7/h6-7H,3-5H2,1-2H3/t6-,7+/m0/s1

InChI Key

GAUORQCLQBRUEA-NKWVEPMBSA-N

Isomeric SMILES

CCCC[C@@H]1[C@@H](OC(=O)O1)C

Canonical SMILES

CCCCC1C(OC(=O)O1)C

Origin of Product

United States

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